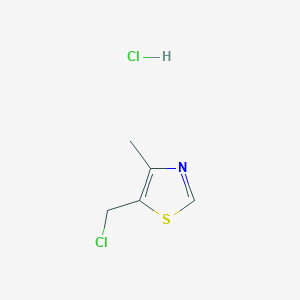

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Description

Fundamental Molecular Geometry and Unit Cell Parameters

The molecular architecture of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is characterized by a five-membered thiazole ring containing sulfur and nitrogen heteroatoms in a 1,3-arrangement. The compound exhibits a molecular formula of C5H6ClNS for the base thiazole moiety with a molecular weight of 147.63 grams per mole, while the hydrochloride salt form increases the overall molecular complexity. Crystallographic analyses of similar thiazole derivatives have revealed that the thiazole ring maintains a planar configuration with specific geometric parameters that define the overall molecular shape.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 5-(chloromethyl)-4-methyl-1,3-thiazole, with the systematic chemical identifier InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 providing precise structural information. X-ray crystallographic studies of related thiazole compounds demonstrate that the aromatic ring system exhibits virtual planarity, with angle deviations typically ranging from 2.98 to 6.56 degrees between different ring moieties. These geometric parameters are fundamental to understanding the compound's solid-state packing arrangements and intermolecular interaction patterns.

The crystalline structure organization follows specific lattice parameters that define the unit cell dimensions and symmetry properties. Crystal structure analysis reveals that thiazole derivatives often adopt space groups that maximize intermolecular interactions while minimizing steric hindrance between substituent groups. The atomic packing factor and coordination number values provide quantitative measures of how efficiently molecules occupy the crystalline space, with coordination numbers typically ranging from 4 to 12 depending on the specific crystal system adopted.

Electronic Structure and Molecular Orbital Considerations

The electronic structure of this compound significantly influences its crystallographic behavior and intermolecular interaction patterns. The thiazole ring system exhibits aromaticity with delocalized π-electrons distributed across the five-membered ring containing both sulfur and nitrogen heteroatoms. This electronic configuration creates specific regions of electron density that facilitate various types of intermolecular interactions in the crystalline state.

Computational molecular electrostatic potential calculations for thiazole derivatives reveal anisotropic electron density distributions that create distinct interaction sites. The sulfur atom in the thiazole ring exhibits particular significance as it can function as both an electron donor and acceptor depending on the specific intermolecular contact geometry. Research demonstrates that sulfur atoms in thiazole systems show positive electrostatic potential regions that enable interactions with nucleophilic species.

The chloromethyl substituent introduces additional complexity to the electronic structure through the electron-withdrawing properties of the chlorine atom. This substitution pattern creates polarized carbon-chlorine bonds that contribute to the overall molecular dipole moment and influence the preferred molecular orientations in crystalline environments. The methyl group at the 4-position provides electron-donating characteristics that partially counterbalance the electron-withdrawing effects of the chloromethyl substituent, creating a balanced electronic environment that stabilizes specific crystal packing arrangements.

Propriétés

IUPAC Name |

5-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMVEOHSNMMSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301739-54-7 | |

| Record name | Thiazole, 5-(chloromethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Activité Biologique

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Thiazoles are known for their presence in various therapeutic agents, showing potential in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors, such as 1,3-dichloropropan-2-amine. The reaction conditions can be optimized to yield high purity and yield of the desired compound. The structural confirmation is usually performed using spectroscopic methods like IR and NMR.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown their ability to induce apoptosis in cancer cells. In vitro cytotoxicity assays using cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have provided insights into the efficacy of these compounds.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-(Chloromethyl)-4-methyl-1,3-thiazole | MCF-7 | TBD |

| 5-FU (control) | MCF-7 | 6.80 ± 0.90 |

| 5-(Chloromethyl)-4-methyl-1,3-thiazole | HepG2 | TBD |

| 5-FU (control) | HepG2 | 8.40 ± 1.20 |

Note: TBD indicates that specific IC50 values for 5-(Chloromethyl)-4-methyl-1,3-thiazole were not provided in the available literature but are expected to be comparable based on structure-activity relationships observed in similar compounds .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds similar to 5-(Chloromethyl)-4-methyl-1,3-thiazole have shown varying degrees of antibacterial and antifungal activity against pathogens such as E. coli, Staphylococcus aureus, and Candida albicans.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5-(Chloromethyl)-4-methyl-1,3-thiazole | TBD | TBD |

| Compound A (control) | 0.23 | 0.47 |

| Compound B (control) | 0.11 | 0.23 |

Note: Specific values for MIC and MBC for 5-(Chloromethyl)-4-methyl-1,3-thiazole were not detailed but are anticipated to follow similar trends as reported for other thiazole derivatives .

Anti-inflammatory Activity

Thiazoles have also been investigated for their anti-inflammatory effects. Studies have indicated that certain thiazole derivatives can stabilize cell membranes and reduce hemolysis in human red blood cells, suggesting potential therapeutic applications in inflammatory conditions.

The biological activities of thiazoles can often be attributed to their ability to interact with various biological targets:

- Anticancer : Induction of apoptosis through modulation of signaling pathways.

- Antimicrobial : Disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and stabilization of cellular membranes.

Case Studies

Several case studies highlight the potential applications of thiazoles in clinical settings:

- Anticancer Study : A study demonstrated that a series of thiazole derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics in MCF-7 cell lines.

- Antimicrobial Efficacy : Research showed that certain thiazoles had potent activity against drug-resistant strains of bacteria, suggesting their role in developing new antibiotics.

- Neuroprotective Effects : Some thiazole derivatives were evaluated for neuroprotective effects against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticholinesterase Activity

Recent studies have highlighted the compound's potential as an anticholinesterase agent. For instance, derivatives synthesized from 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride demonstrated dual cholinesterase inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. One study reported that certain derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell lines, indicating their potential for therapeutic applications .

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in synthesizing various bioactive molecules. For example, it can be transformed into 2-aminothiazole derivatives that have shown promise as anti-inflammatory and anticancer agents. The ability to modify the thiazole ring allows researchers to explore a wide range of pharmacological properties .

Agrochemicals

Insecticide Development

this compound is also significant in agricultural chemistry. It can be utilized in synthesizing insecticides due to its structural similarity to known insecticidal compounds. The synthesis of chlorothiazole derivatives from this compound has been documented, showcasing its utility in developing new agrochemicals with enhanced efficacy and lower toxicity profiles .

Chemical Synthesis

Reactivity and Transformations

The presence of the chloromethyl group in the thiazole structure makes it a versatile building block for further chemical transformations. This compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance its biological activity or alter its chemical properties .

Case Studies

Comparaison Avec Des Composés Similaires

Positional Isomers and Substituent Variations

The position of the chloromethyl group and additional substituents significantly impacts physical and chemical properties. Key analogs include:

| Compound Name | Substituent Positions | CAS Number | Purity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-(Chloromethyl)-4-methyl-1,3-thiazole | 5-(ClCH2), 4-CH3 | [10014-52-5] | 95% | 168.02 (free base)* |

| 2-(Chloromethyl)-4-methyl-1,3-thiazole HCl | 2-(ClCH2), 4-CH3 | [135207-24-8] | 95% | 184.07 |

| 4-(Chloromethyl)-5-methyl-1,3-thiazole HCl | 4-(ClCH2), 5-CH3 | [141305-55-7] | 95% | 184.07 |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4-(ClCH2), 2-C6H5 | [4771-31-7] | 97% | 196.68 |

Notes:

- Positional isomers (e.g., 2- vs. 5-chloromethyl) exhibit distinct reactivities due to electronic effects. For instance, the 5-position in thiazoles is more reactive toward nucleophilic substitution .

- Aromatic substituents (e.g., phenyl in 4-(Chloromethyl)-2-phenyl-1,3-thiazole) increase molecular weight and lipophilicity, reducing water solubility compared to methyl-substituted analogs .

Heteroatom Variations: Thiazole vs. Oxazole

Replacing sulfur with oxygen alters electronic properties:

| Compound | Core Structure | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 5-(Chloromethyl)-4-methyl-1,3-thiazole | Thiazole (S) | 168.02 | Higher polarizability, enhanced stability in acidic conditions |

| 5-(Chloromethyl)-4-methyl-1,3-oxazole | Oxazole (O) | 168.02 | Lower resonance stabilization, increased susceptibility to hydrolysis |

Thiazoles generally exhibit greater thermal stability and resistance to oxidation compared to oxazoles, making them preferable in high-temperature reactions .

Physicochemical Properties

Melting Points and Solubility

- 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: No explicit melting point reported, but hydrochloride salts typically have higher melting points (>200°C) and improved aqueous solubility compared to free bases.

- 4-(Chloromethyl)-2-phenyl-1,3-thiazole : Melting point 49–50°C, lower solubility in water due to the phenyl group .

- Clomethiazole (5-(2-chloroethyl)-4-methyl-1,3-thiazole) : Liquid at room temperature, indicating lower melting point due to the flexible chloroethyl chain .

Méthodes De Préparation

General Synthetic Strategies

The preparation of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride generally involves multi-step synthetic pathways starting from substituted thiazole precursors or related intermediates. The key transformations include:

- Formation of the thiazole ring with appropriate substituents.

- Introduction of chloromethyl functionality via chlorination or substitution reactions.

- Conversion to the hydrochloride salt form by treatment with hydrochloric acid.

Preparation via Chlorination of Hydroxy or Alkoxy Precursors

A common approach involves the chlorination of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole derivatives or their alkoxy analogs using chlorinating agents such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2).

Example Process (from EP0619815B1 patent):

- A suspension of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole is heated in anhydrous chlorobenzene.

- Phosphoryl chloride is added dropwise at 100 °C.

- The mixture is stirred at 125-130 °C until hydrogen chloride evolution ceases (~2 hours).

- After cooling, the reaction mixture is poured onto ice, phases separated, washed, and the product distilled under reduced pressure.

- Yield: Approximately 74%, boiling point ~102 °C at 53.2 Pa.

This process yields 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, a close analog and intermediate to the target compound.

Thiourea-Mediated Cyclization and Chloromethylation

Another prominent synthetic route involves the reaction of α-haloketones with thiourea to form thiazole rings bearing chloromethyl substituents.

- Reaction of 1,3-dichloropropanone or similar α-haloketones with thiourea in alcohol solvents (e.g., ethanol, methanol) at low temperatures (~5 °C).

- Formation of 2-amino-4-(chloromethyl)thiazole hydrochloride as a crystalline solid.

- Subsequent conversion to this compound by controlled chlorination or substitution reactions.

This method typically provides good yields (~70%) and high purity, with melting points around 144-145 °C.

Diazotization and Chlorination Routes

From aldehyde precursors, a sequence involving thiourea addition, formation of intermediate thiazole derivatives, followed by diazotization and chlorination steps, can be employed to obtain the chloromethyl thiazole.

- Aldehydes are converted to thiocyanato intermediates or acetals.

- Reaction with thiourea forms amino-thiazole intermediates.

- Diazotization in the presence of hydrochloric acid and nitrites, sometimes catalyzed by copper halides, leads to chlorination of the amino group.

- Ether cleavage and further chlorination steps yield the chloromethyl thiazole hydrochloride.

Solvents used include alcohols (methanol, ethanol), ketones, ethers, and halogenated hydrocarbons, with chlorinating agents such as POCl3 or thionyl chloride employed for final conversion.

Direct Chlorination of Allyl Isothiocyanate Derivatives

A patented industrial process involves reacting allyl isothiocyanate derivatives with chlorinating agents under mild conditions to produce 2-chloro-5-(chloromethyl)thiazole compounds.

- This method avoids large excesses of chlorinating agents.

- Reaction conditions are mild, with good yields.

- Subsequent amination or salt formation steps can produce hydrochloride salts of the target compound.

- The process is scalable and suitable for industrial production.

Summary Data Table of Preparation Methods

Analytical and Purity Considerations

- Product identity is confirmed by IR and NMR spectroscopy, showing characteristic thiazole and chloromethyl signals.

- Gas chromatography is used to determine purity, often >95%.

- Melting points and boiling points are consistent with literature values (e.g., m.p. 144-145 °C for hydrochloride salt).

- Careful control of reaction temperature and pH during workup is critical to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, and how can reaction conditions be optimized to improve yield?

- The synthesis typically involves cyclocondensation of thiourea derivatives with α-chloroketones under acidic conditions. Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or acetonitrile). Stoichiometric ratios of reactants (1:1.2 thiourea to α-chloroketone) and reaction time (6–12 hours) significantly impact yield . Purity can be monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase .

Q. What solubility properties are critical for handling this compound in aqueous and organic systems?

- The compound is highly soluble in water (15 mg/mL) and polar aprotic solvents like DMSO. Solubility in non-polar solvents (e.g., hexane) is negligible. For biological assays, aqueous solutions should be prepared fresh to avoid hydrolysis, and pH should be maintained between 4–6 to prevent decomposition .

Q. How should researchers mitigate risks associated with its reactivity and toxicity during experiments?

- Use chemical-resistant gloves (e.g., nitrile) tested under EN 374 standards and eye/face protection. Work under fume hoods to avoid inhalation. Environmental contamination risks require secondary containment for waste, and spills should be neutralized with sodium bicarbonate before disposal .

Q. What analytical methods are recommended for assessing purity and structural integrity?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazole ring structure and chloride counterion. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >97% purity. Mass spectrometry (ESI-MS) confirms molecular weight (198.11 g/mol) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s neuroprotective mechanisms in serotoninergic neurons?

- The chloromethyl moiety enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in neuronal proteins. This inhibits oxidative stress pathways triggered by MDMA, reducing serotonin transporter degradation. Dose-response studies (0.1–10 μM) in vitro show maximal neuroprotection at 5 μM, validated via Western blotting for serotonin transporter density .

Q. What strategies address contradictions in reported anticonvulsant efficacy across in vivo models?

- Discrepancies arise from species-specific metabolism (e.g., rapid clearance in rodents vs. sustained plasma levels in primates). Tailor dosing regimens using pharmacokinetic profiling (t½ = 2–4 hours in mice). Co-administer CYP450 inhibitors (e.g., ketoconazole) to prolong activity in rodent models .

Q. How can regioselectivity challenges in functionalizing the thiazole ring be resolved for derivative synthesis?

- Electrophilic substitution at the 2-position is favored due to electron-donating methyl groups. Use directing agents like Lewis acids (e.g., ZnCl₂) to enhance selectivity. For nucleophilic attacks (e.g., Suzuki coupling), protect the chloromethyl group with trimethylsilyl chloride prior to reaction .

Q. What experimental designs validate the compound’s stability under physiological pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.